molecular formula C9H13N3O3S B2421337 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea CAS No. 91328-92-6

1,1-Dimethyl-3-(4-sulfamoylphenyl)urea

Cat. No.: B2421337
CAS No.: 91328-92-6
M. Wt: 243.28
InChI Key: KPUDJXHGYZUZLT-UHFFFAOYSA-N
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Description

1,1-Dimethyl-3-(4-sulfamoylphenyl)urea is a chemical compound with the molecular formula C9H13N3O3S. It is known for its unique structure and properties, making it a versatile compound used in various scientific studies and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea typically involves the reaction of 4-sulfamoylaniline with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using recrystallization techniques to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process includes steps such as mixing, heating, and cooling, followed by filtration and drying to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-3-(4-sulfamoylphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Dimethyl-3-(4-sulfamoylphenyl)urea is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies related to enzyme inhibition and protein interactions.

    Medicine: Potential use in drug development due to its unique pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with proteins and other biomolecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethyl-3-(3-methylphenyl)urea
  • 1,1-Dimethyl-3-(4-methylphenyl)urea
  • 1,1-Dimethyl-3-(4-chlorophenyl)urea

Uniqueness

1,1-Dimethyl-3-(4-sulfamoylphenyl)urea is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This makes it more versatile compared to other similar compounds that lack this functional group .

Properties

IUPAC Name

1,1-dimethyl-3-(4-sulfamoylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-12(2)9(13)11-7-3-5-8(6-4-7)16(10,14)15/h3-6H,1-2H3,(H,11,13)(H2,10,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUDJXHGYZUZLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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